molecular formula C9H7BrClN B12082736 3-Bromo-4-chloro-1,N-methylindole

3-Bromo-4-chloro-1,N-methylindole

Cat. No.: B12082736
M. Wt: 244.51 g/mol
InChI Key: FTSSJEQINFVSIK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1,N-methylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, along with a methyl group attached to the nitrogen atom. The unique structure of this compound makes it an important molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1,N-methylindole typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core. Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-1,N-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Indolines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-1,N-methylindole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1,N-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chloro-1,N-methylindole is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

3-bromo-4-chloro-1-methylindole

InChI

InChI=1S/C9H7BrClN/c1-12-5-6(10)9-7(11)3-2-4-8(9)12/h2-5H,1H3

InChI Key

FTSSJEQINFVSIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Cl)Br

Origin of Product

United States

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